molecular formula C18H22N2O3S B4581287 N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Cat. No. B4581287
M. Wt: 346.4 g/mol
InChI Key: ZXNXZARYNSIIPS-UHFFFAOYSA-N
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Description

"N2-(2,5-dimethylphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide" is a compound that may be synthesized through specific reactions involving dimethylphenyl, methylsulfonyl, and phenylglycinamide groups. While direct research on this specific compound is limited, studies on similar sulfonyl-containing compounds provide insight into the types of synthesis, molecular structure, chemical reactions, and properties that could be relevant.

Synthesis Analysis

The synthesis of structurally related compounds often involves the interaction of dimethylphenyl-sulfonamide or dimethylphenyl-benzenesulfonamide with chlorosulfonic acid, leading to various isomeric forms. These processes are carefully designed to yield compounds with specific steric hindrances and molecular frameworks (Rublova et al., 2017).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structures of synthesized compounds. For example, compounds similar to "N2-(2,5-dimethylphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide" have been found to crystallize in various space groups, with their molecular crystals organized through hydrogen bonds, offering insights into their molecular-electronic structure and stereochemistry (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonation reactions, for instance, play a significant role in the modification of phenyl groups, affecting the chemical properties and reactivity of the resulting compounds. The detailed mechanisms of these reactions can shed light on the behavior of sulfonamide and sulfonyl derivatives in various chemical environments (Wit et al., 2010).

Scientific Research Applications

Chemical and Molecular Structure Analysis

The synthesis, crystal, and molecular-electronic structure analysis of sterically hindered organic molecules, including those with methylsulfonyl groups, provides insights into their structural characteristics and reactivity patterns. Such analysis aids in understanding the intramolecular interactions and potential applications in various fields, including material science and pharmacology (Rublova et al., 2017).

Fluorescent Molecular Probes

Compounds with dimethylamino and sulfonyl groups have been developed as fluorescent solvatochromic dyes, demonstrating strong solvent-dependent fluorescence. This property is utilized in designing ultrasensitive fluorescent molecular probes for biological studies, enabling the investigation of various biological events and processes with high sensitivity and specificity (Diwu et al., 1997).

Antimicrobial Agents

The antimicrobial activities of molecules synthesized from sulfonamide derivatives have been investigated against several bacteria and fungus species. The structure-activity relationship studies highlight the potential of these compounds as effective antimicrobial agents, offering a basis for further pharmaceutical development to combat various microbial infections (Eren et al., 2019).

Material Science and Polymer Development

In material science, the synthesis of novel aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages showcases the utility of such compounds in creating materials with desirable thermal and mechanical properties. These materials exhibit excellent thermal stability, solubility, and mechanical strength, making them suitable for high-performance applications (Sheng et al., 2008).

Drug Development and Molecular Docking

The synthesis and evaluation of benzenesulfonamide derivatives for their in vitro antitumor activities, coupled with molecular docking studies, represent another critical application. Such studies facilitate the understanding of the molecular basis of drug-receptor interactions and help in the design of more effective anticancer drugs (Fahim & Shalaby, 2019).

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-10-11-15(2)17(12-14)20(24(4,22)23)13-18(21)19(3)16-8-6-5-7-9-16/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXZARYNSIIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)N(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,5-dimethylphenyl)-N-methyl-N~2~-(methylsulfonyl)-N-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2,5-dimethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

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